2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid
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Overview
Description
2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[1,2-a][1,4]diazepine core, followed by the introduction of the Boc protecting group and the acetic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-Pyrrolo[1,2-A][1,4]Diazepin-4-Yl)Acetic Acid can undergo various chemical
Properties
Molecular Formula |
C15H22N2O4 |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-4-yl]acetic acid |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-9-11(7-13(18)19)8-16-6-4-5-12(16)10-17/h4-6,11H,7-10H2,1-3H3,(H,18,19) |
InChI Key |
GAUSFGRPMAHWID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CC(=O)O |
Origin of Product |
United States |
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